molecular formula C26H32F3N3O11P2 B13394514 Erismodegib (diphosphate)

Erismodegib (diphosphate)

Cat. No.: B13394514
M. Wt: 681.5 g/mol
InChI Key: RWIVSVMMGFFZIJ-UHFFFAOYSA-N
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Description

Contextualizing the Hedgehog Signaling Pathway in Development and Disease Pathogenesis

The Hedgehog (Hh) signaling pathway is a crucial and highly conserved signal transduction cascade that plays a fundamental role in embryonic development. mdpi.comnih.govwikipedia.org It is instrumental in regulating cell differentiation, proliferation, and tissue patterning, ensuring the proper formation of various structures in the embryo. wikipedia.org The pathway's name originates from the "hedgehog-like" appearance of fruit fly larvae with a mutated Hh gene. wikipedia.org In mammals, the pathway involves three Hedgehog homologues: Sonic (SHH), Indian (IHH), and Desert (DHH). wikipedia.org

The activity of the Hh pathway is tightly controlled. In the absence of Hh ligands, the Patched (PTCH) receptor inhibits the activity of a seven-transmembrane protein called Smoothened (Smo). medchemexpress.com When an Hh ligand binds to PTCH, this inhibition is lifted, allowing Smo to become active and initiate a downstream signaling cascade that ultimately leads to the activation of the GLI family of transcription factors (GLI1, GLI2, and GLI3). medchemexpress.comoup.com These transcription factors then move to the nucleus and regulate the expression of target genes involved in cell growth and differentiation. medchemexpress.comresearchgate.net

While essential for normal development, the aberrant activation of the Hedgehog signaling pathway in adult tissues is strongly implicated in the pathogenesis of various cancers. mdpi.comwikipedia.orgnih.gov Uncontrolled Hh signaling can drive the development and progression of tumors such as basal cell carcinoma, medulloblastoma, and cancers of the pancreas, lung, and prostate. mdpi.comresearchgate.net This aberrant activation can occur through mutations in key pathway components, such as PTCH or Smo, leading to the transformation of adult stem cells into cancer stem cells that can initiate and sustain tumor growth. wikipedia.org The pathway is also involved in the maintenance of cancer stem cells, which are thought to be responsible for tumor recurrence and resistance to therapy. mdpi.comportico.org

Overview of the Smoothened (Smo) Receptor as a Key Therapeutic Target

The Smoothened (Smo) receptor is a pivotal protein in the Hedgehog signaling pathway, functioning as the primary signal transducer across the cell membrane. nih.govdiamond.ac.uk Structurally, Smo is a Class F G protein-coupled receptor (GPCR) characterized by a seven-transmembrane helical domain and a large extracellular cysteine-rich domain (CRD). nih.govwikipedia.orgacs.org In its inactive state, Smo is suppressed by the PTCH receptor. wikipedia.org Upon binding of a Hedgehog ligand to PTCH, the inhibitory effect on Smo is relieved, leading to a conformational change in Smo and the initiation of downstream signaling. researchgate.net

The central role of Smo in activating the Hh cascade makes it a prime therapeutic target for cancers driven by aberrant pathway activation. researchgate.netnih.gov The discovery that mutations in the SMO gene can lead to its constitutive activation and drive tumorigenesis has spurred the development of small-molecule inhibitors that directly target this receptor. wikipedia.orgwikipedia.org By binding to Smo, these antagonists can block its activity, thereby shutting down the entire downstream signaling pathway and inhibiting the growth of cancer cells that are dependent on Hh signaling. invivochem.comontosight.ai The development of Smo antagonists represents a targeted therapeutic strategy aimed at the molecular drivers of specific cancers. invivochem.com

Erismodegib Diphosphate (B83284): Nomenclature, Synonyms, and Research Significance

Erismodegib diphosphate is the diphosphate salt of erismodegib, a potent and selective small-molecule antagonist of the Smoothened receptor. invivochem.commolnova.com In the realm of scientific research, it is frequently referred to by its developmental code name, NVP-LDE225, or simply LDE225. invivochem.commolnova.comnih.gov The compound is also known by the synonym Sonidegib diphosphate. molnova.comnih.govmedchemexpress.com

The significance of Erismodegib diphosphate in academic research lies in its high potency and selectivity for the Smo receptor, making it a valuable tool for dissecting the function of the Hedgehog pathway. molnova.com Its ability to specifically inhibit Smo allows researchers to study the downstream consequences of Hh pathway blockade in various cellular and animal models. This has been instrumental in elucidating the role of this pathway in different cancer types and in the context of cancer stem cell biology. mdpi.commdpi.com

Preclinical studies have demonstrated that Erismodegib potently inhibits Hh signaling, with IC50 values of 1.3 nM for mouse Smo and 2.5 nM for human Smo in binding assays. medchemexpress.commedchemexpress.commedchemexpress.com This high affinity allows for effective inhibition of the pathway at low concentrations. Research has shown that treatment with Erismodegib leads to the downregulation of GLI1, a key downstream transcription factor and a reliable marker of Hh pathway activity. medchemexpress.commedchemexpress.com For instance, in primary chronic myeloid leukemia cells, Erismodegib significantly downregulated GLI1 expression. medchemexpress.com Furthermore, in in vivo models, such as a subcutaneous medulloblastoma allograft mouse model, orally administered Erismodegib diphosphate demonstrated dose-related antitumor activity. medchemexpress.commedchemexpress.com These findings underscore the compound's importance as a research tool for investigating the therapeutic potential of Hh pathway inhibition.

Chemical and Physical Properties of Erismodegib Diphosphate

Property Value Source
Molecular Formula C26H32F3N3O11P2 nih.govchembk.com
Molecular Weight 681.49 g/mol molnova.com
IUPAC Name N-[6-(2,6-dimethylmorpholin-4-yl)pyridin-3-yl]-2-methyl-3-[4-(trifluoromethoxy)phenyl]benzamide;phosphoric acid nih.gov
Synonyms Sonidegib diphosphate, LDE225 diphosphate, NVP-LDE225 diphosphate molnova.comnih.gov
Appearance White to off-white solid powder invivochem.comchembk.com

Research Findings on Erismodegib's Inhibitory Activity

Parameter Species/Cell Line Value Source
IC50 (Smo binding assay) Mouse 1.3 nM medchemexpress.commedchemexpress.commedchemexpress.com
IC50 (Smo binding assay) Human 2.5 nM medchemexpress.commedchemexpress.commedchemexpress.com
IC50 (Cell proliferation) Human Renal Cell Carcinoma (RCC) cell lines 2-3 µM nih.gov
Effect on GLI1 expression Primary CD34+ CP-CML cells (10 nM) 0.78-fold downregulation medchemexpress.commedchemexpress.com
Effect on GLI1 expression Primary CD34+ CP-CML cells (100 nM) 0.73-fold downregulation medchemexpress.commedchemexpress.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H32F3N3O11P2

Molecular Weight

681.5 g/mol

IUPAC Name

N-[6-(2,6-dimethylmorpholin-4-yl)pyridin-3-yl]-2-methyl-3-[4-(trifluoromethoxy)phenyl]benzamide;phosphoric acid

InChI

InChI=1S/C26H26F3N3O3.2H3O4P/c1-16-14-32(15-17(2)34-16)24-12-9-20(13-30-24)31-25(33)23-6-4-5-22(18(23)3)19-7-10-21(11-8-19)35-26(27,28)29;2*1-5(2,3)4/h4-13,16-17H,14-15H2,1-3H3,(H,31,33);2*(H3,1,2,3,4)

InChI Key

RWIVSVMMGFFZIJ-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)C2=NC=C(C=C2)NC(=O)C3=CC=CC(=C3C)C4=CC=C(C=C4)OC(F)(F)F.OP(=O)(O)O.OP(=O)(O)O

Origin of Product

United States

Molecular Mechanisms of Action of Erismodegib Diphosphate

Direct Antagonism of the Smoothened (Smo) Receptor

The canonical Hedgehog signaling pathway is initiated when a Hedgehog ligand binds to its receptor, Patched (PTCH). nih.govnih.gov This binding relieves the inhibitory effect of PTCH on Smoothened (Smo), a G protein-coupled receptor-like protein. nih.govresearchgate.net Erismodegib acts as a direct antagonist of Smo. encyclopedia.pub

Molecular Binding Interactions and Conformational Modulation of Smo

Erismodegib selectively binds to the Smoothened receptor, with reported IC50 values of 1.3 nM for mouse Smo and 2.5 nM for human Smo in binding assays. invivochem.commedchemexpress.com This binding occurs within the seven-transmembrane domain of the Smo receptor. mdpi.com While the precise crystal structure of Erismodegib bound to Smo is not detailed in the provided results, it is understood to have an overlapping binding site with other Smo inhibitors like vismodegib (B1684315), which are derived from the natural Smo inhibitor cyclopamine (B1684311). mdpi.com This interaction prevents the conformational changes in Smo that are necessary for its activation, thereby blocking its translocation to the primary cilium, a key step in signal transduction. mdpi.com

Competitive Inhibition Dynamics with Endogenous Ligands and Other Antagonists

Erismodegib functions as a competitive inhibitor. iu.edu In the presence of Hedgehog ligand, PTCH's inhibition of Smo is lifted, allowing Smo to become active. mdpi.com Erismodegib competes with activating ligands for binding to Smo, effectively preventing its activation and downstream signaling. mdpi.comiu.edu Its mechanism is similar to that of other Smo antagonists like vismodegib. nih.gov However, some mutations in the Smo receptor, such as D473H/G, can confer resistance to both vismodegib and Erismodegib by altering the drug-binding site. mdpi.com

Downstream Inhibition of the Canonical Hedgehog Signaling Cascade

The activation of Smo normally leads to the activation of the GLI family of transcription factors (GLI1, GLI2, and GLI3). nih.govnih.gov By inhibiting Smo, Erismodegib effectively blocks this downstream signaling cascade. researchgate.net

Suppression of Gli Transcription Factor Activation (e.g., Gli1, Gli2)

In the absence of Hh signaling, GLI proteins are part of a complex with Suppressor of fused (SUFU) that keeps them inactive in the cytoplasm. nih.gov Smo activation leads to the dissociation of this complex, allowing GLI proteins to translocate to the nucleus and act as transcriptional activators. nih.govmdpi.com Erismodegib's inhibition of Smo prevents this release, thereby suppressing the transcriptional activity of GLI1 and GLI2. nih.govaacrjournals.orgaacrjournals.org Studies have demonstrated that Erismodegib inhibits GLI transcriptional activity and the interaction of GLI with DNA. nih.govaacrjournals.orgaacrjournals.org This leads to a decrease in the expression of both GLI1 and GLI2. nih.gov

Regulation of Hedgehog Target Gene Expression (e.g., PTCH1, HIP1, D-type cyclins, BMI1, BCL2)

The GLI transcription factors regulate a host of target genes responsible for cell proliferation, survival, and differentiation. nih.gov By inhibiting GLI activation, Erismodegib downregulates the expression of these critical genes. nih.gov

Target Gene Category Specific Genes Downregulated by Erismodegib Function
Pathway Regulation PTCH1, PTCH2, HIP1Negative feedback regulators of the Hh pathway. nih.govnih.gov
Cell Cycle D-type cyclins (e.g., Cyclin D1)Promote cell cycle progression. nih.govaacrjournals.org
Stem Cell & Self-Renewal BMI1, Nanog, Oct-4, c-Myc, Sox-2Maintain pluripotency and self-renewal. nih.govnih.govaacrjournals.org
Anti-Apoptotic BCL2, Bcl-XL, XIAP, cIAP1, cIAP2, SurvivinInhibit programmed cell death (apoptosis). nih.govnih.govnih.govaacrjournals.org
Epithelial-Mesenchymal Transition (EMT) N-cadherin, Snail, Slug, Zeb1Promote cell migration and invasion. nih.govaacrjournals.org

Research has shown that Erismodegib treatment leads to decreased expression of PTCH1, PTCH2, GLI1, and GLI2 in cancer cells. nih.govaacrjournals.orgaacrjournals.org It also inhibits the expression of the anti-apoptotic protein B-cell lymphoma 2 (BCL2) and the stem cell factor BMI1. nih.govnih.govnih.govepa.gov Conversely, Erismodegib can upregulate the expression of pro-apoptotic proteins like Bax and Bak. nih.govaacrjournals.org

Cellular and Molecular Consequences of Hedgehog Pathway Inhibition by Erismodegib Diphosphate (B83284)

The inhibition of the Hedgehog pathway by Erismodegib translates into significant cellular and molecular changes, primarily impacting cell viability, apoptosis, and differentiation.

Cellular/Molecular Consequence Observed Effects of Erismodegib
Cell Viability & Proliferation Inhibition of cell viability and spheroid formation. nih.govaacrjournals.org Blocks cell proliferation. oncotarget.com
Apoptosis (Programmed Cell Death) Induction of apoptosis through activation of caspase-3 and cleavage of PARP. nih.govaacrjournals.orgaacrjournals.org Upregulation of pro-apoptotic proteins (Bax, Bak, DR4/5, Fas). nih.govaacrjournals.orgepa.gov
Epithelial-Mesenchymal Transition (EMT) Suppression of EMT by upregulating E-cadherin and inhibiting N-cadherin, Snail, Slug, and Zeb1. nih.govaacrjournals.org
Self-Renewal and Stemness Inhibition of self-renewal capacity of cancer stem cells. nih.govmedchemexpress.com Reduction in pluripotency-maintaining factors (Nanog, Oct-4, c-Myc, Sox-2). nih.govaacrjournals.org

Studies have demonstrated that Erismodegib can induce cell cycle arrest and promote apoptosis in cancer cells. encyclopedia.puboncotarget.com It has been shown to inhibit the growth and invasion of various cancer cell types, including those of glioblastoma, prostate cancer, and renal cell carcinoma. nih.govencyclopedia.pub Furthermore, Erismodegib has been observed to inhibit the epithelial-mesenchymal transition (EMT), a process by which cancer cells gain migratory and invasive properties. nih.govoncotarget.com By targeting cancer stem cells, which are thought to drive tumor growth and recurrence, Erismodegib can reduce their number and self-renewal capacity. nih.govmedchemexpress.com

Impact on Cellular Proliferation and Viability in In Vitro Models

Erismodegib diphosphate has been shown to effectively reduce cell proliferation in various cancer models. abmole.com In vitro studies have demonstrated its potency in inhibiting the growth of melanoma and renal cell carcinoma cells. abmole.comnih.gov For instance, treatment of glioblastoma initiating cells (GICs) with Erismodegib (also referred to as NVP-LDE-225) led to a dose-dependent inhibition of cell viability in neurospheres. oup.comoup.com Specifically, cells incubated with increasing concentrations of the compound (0, 1, 5, and 10 µM) for 48 and 72 hours showed a significant reduction in viability as measured by the XTT assay. oup.comoup.com Similarly, in chronic myeloid leukemia (CML) models, Erismodegib diphosphate has been observed to reduce the proliferation of CD34+ CML cells. invivochem.com

Table 1: Effect of Erismodegib on Cell Viability in Glioblastoma Initiating Cells (GICs)

Concentration (µM)Duration (hours)Effect on Cell Viability
1, 5, 1048Dose-dependent inhibition oup.comoup.com
1, 5, 1072Dose-dependent inhibition oup.comoup.com

Induction of Apoptosis Pathways (e.g., Caspase-3 Activation, Poly(ADP-ribose) Polymerase Cleavage)

A key mechanism of action for Erismodegib diphosphate is the induction of apoptosis, or programmed cell death. In glioblastoma initiating cells, treatment with Erismodegib resulted in a dose-dependent increase in apoptosis. oup.comoup.com This was evidenced by the activation of caspase-3 and the cleavage of poly(ADP-ribose) polymerase (PARP), both of which are hallmark indicators of apoptosis. oup.comoup.comoup.com Studies in prostate cancer stem cells have also shown that Erismodegib induces apoptosis through the activation of caspase-3 and cleavage of PARP. biotrend.comwestminster.ac.uk Furthermore, the compound has been observed to increase the expression of pro-apoptotic proteins such as Fas, DR4, and DR5, while inhibiting the expression of the anti-apoptotic protein Bcl2 in glioblastoma cells. oup.comoup.com

Effects on Cancer Stem Cell Phenotypes and Self-Renewal Capacity

Erismodegib diphosphate has demonstrated a significant impact on cancer stem cells (CSCs), which are believed to be a key driver of tumor growth and recurrence. In chronic myeloid leukemia, the compound has been shown to reduce the number and self-renewal capacity of leukemia stem cells. molnova.commedchemexpress.commedchemexpress.com Similarly, in glioblastoma, Erismodegib inhibited the formation of neurospheres, a characteristic of cancer stem cell self-renewal, in a dose-dependent manner. oup.comoup.com This suggests that Erismodegib can target the stem-like cell population within tumors, potentially leading to more durable therapeutic responses.

Modulation of Epithelial-Mesenchymal Transition (EMT) Markers (e.g., E-cadherin, N-cadherin, Snail, Slug, Zeb1)

The process of epithelial-mesenchymal transition (EMT) is crucial for tumor invasion and metastasis. Erismodegib has been found to suppress EMT in cancer cells. oup.comwestminster.ac.uk In glioblastoma initiating cells, treatment with Erismodegib led to an upregulation of the epithelial marker E-cadherin and a downregulation of the mesenchymal markers N-cadherin, Snail, Slug, and Zeb1. oup.comoup.comnih.gov Similar effects on EMT markers have been observed in prostate cancer stem cells, where Erismodegib suppressed EMT by increasing E-cadherin and decreasing N-cadherin, Snail, Slug, and Zeb1. westminster.ac.uk This modulation of EMT markers suggests that Erismodegib may inhibit the metastatic potential of cancer cells.

Table 2: Modulation of EMT Markers by Erismodegib

Cell TypeMarkerEffect of Erismodegib
Glioblastoma Initiating CellsE-cadherinUpregulation oup.comoup.comnih.gov
N-cadherinInhibition oup.comoup.comnih.gov
SnailInhibition oup.comoup.comnih.gov
SlugInhibition oup.comoup.comnih.gov
Zeb1Inhibition oup.comoup.comnih.gov
Prostate Cancer Stem CellsE-cadherinUpregulation westminster.ac.uk
N-cadherinInhibition westminster.ac.uk
SnailInhibition westminster.ac.uk
SlugInhibition westminster.ac.uk
Zeb1Inhibition westminster.ac.uk

Influence on MicroRNA Expression Profiles (e.g., miR-21, miR-128, miR-200 family)

MicroRNAs (miRNAs) are small non-coding RNAs that play a significant role in regulating gene expression and are often dysregulated in cancer. Erismodegib has been shown to influence the expression of several key miRNAs. In glioblastoma initiating cells, Erismodegib was found to suppress the expression of miR-21, which is known to be an oncomiR that promotes cell survival. oup.comoup.comnih.gov The compound also induced the expression of miR-128, a tumor-suppressive miRNA. oup.comoup.comnih.gov Furthermore, Erismodegib was shown to modulate the miR-200 family, which is involved in the regulation of EMT. oup.comoup.comnih.gov These findings indicate that Erismodegib's anti-cancer effects are, in part, mediated through the regulation of specific miRNA expression profiles.

Regulation of Pluripotency-Maintaining Factors (e.g., Nanog, Oct4, Sox2, cMyc)

Pluripotency-maintaining factors are essential for the self-renewal and undifferentiated state of stem cells, including cancer stem cells. Erismodegib has been shown to inhibit the expression of these critical factors. In glioblastoma initiating cells, treatment with Erismodegib resulted in the inhibition of Nanog, Oct4, Sox2, and cMyc. oup.comoup.comoup.com Similarly, in prostate cancer stem cells, Erismodegib inhibited the expression of Nanog, Oct-4, c-Myc, and Sox-2. westminster.ac.uk By downregulating these pluripotency factors, Erismodegib can disrupt the self-renewal capacity of cancer stem cells, thereby hindering tumor growth.

Table 3: Regulation of Pluripotency-Maintaining Factors by Erismodegib

Cell TypeFactorEffect of Erismodegib
Glioblastoma Initiating CellsNanogInhibition oup.comoup.comoup.com
Oct4Inhibition oup.comoup.comoup.com
Sox2Inhibition oup.comoup.comoup.com
cMycInhibition oup.comoup.comoup.com
Prostate Cancer Stem CellsNanogInhibition westminster.ac.uk
Oct-4Inhibition westminster.ac.uk
c-MycInhibition westminster.ac.uk
Sox-2Inhibition westminster.ac.uk

Preclinical Pharmacodynamic and Pharmacokinetic Research of Erismodegib Diphosphate

In Vitro Pharmacodynamic Characterization

Erismodegib's activity has been extensively profiled in a variety of in vitro systems, demonstrating its direct and specific inhibition of the Hedgehog signaling cascade.

Determination of Smo Antagonist Potency in Cell-Free and Cellular Binding Assays

Erismodegib has shown high potency in binding to the Smoothened receptor. In competitive binding assays, the compound effectively displaces other ligands, indicating a strong interaction. Specifically, it exhibits potent antagonist activity against both mouse and human Smoothened, with IC50 values of 1.3 nM and 2.5 nM, respectively. medchemexpress.com This demonstrates a direct and high-affinity interaction with its molecular target.

Table 1: IC50 Values of Erismodegib for Smoothened Receptor

SpeciesIC50 Value
Mouse1.3 nM
Human2.5 nM

This table shows the half-maximal inhibitory concentration (IC50) of Erismodegib against mouse and human Smoothened (Smo) in binding assays.

Utilization of Reporter Gene Assay Systems

The functional consequence of Erismodegib's binding to Smo has been confirmed using reporter gene assays. These systems, often employing a Gli-luciferase reporter, measure the transcriptional activity of Gli, a downstream effector in the Hh pathway. nih.govnih.gov In NIH3T3 cells engineered with a Gli-responsive luciferase reporter, Erismodegib effectively inhibits the activation of the reporter gene induced by agonists like Sonic Hedgehog (Shh). bpsbioscience.combpsbioscience.com This confirms that the drug's antagonism of Smo translates into a functional blockade of downstream signaling. medchemexpress.com For instance, at concentrations of 10 nM and 100 nM, Erismodegib significantly downregulates GLI1 expression in primary CD34+ chronic myeloid leukemia cells. medchemexpress.com

Ligand Displacement Studies

The mechanism of Erismodegib's interaction with the Smo receptor has been further elucidated through ligand displacement studies. Similar to the well-characterized Hh pathway inhibitor cyclopamine (B1684311), Erismodegib directly interacts with Smo. medchemexpress.comnih.gov These studies typically involve the use of a radiolabeled ligand, such as [3H]-Cyclopamine, which binds to Smo. The ability of Erismodegib to displace the radiolabeled cyclopamine from the receptor provides further evidence of its direct binding and competitive antagonism at the same site or an allosterically coupled site. nih.gov

Assays for Modulation of Cellular Processes

The therapeutic potential of inhibiting the Hh pathway often lies in its ability to control cancer cell behaviors. Erismodegib has been evaluated in various assays that measure cellular processes critical to tumor progression.

Neurosphere Formation: The formation of neurospheres is considered an in vitro correlate of the self-renewal capacity of cancer stem-like cells. nih.govescholarship.org Studies have shown that inhibiting the Hh pathway can disrupt this process. escholarship.org Transcriptome analysis of glioma cells during neurosphere formation reveals the involvement of pathways that can be targeted by Hh inhibitors. nih.govmdpi.com

Cell Migration and Invasion: The spread of cancer is driven by the ability of cells to migrate and invade surrounding tissues. Erismodegib has demonstrated the ability to inhibit the migration and invasion of various cancer cells, including renal cell carcinoma. nih.govnih.govresearchgate.net This effect is often linked to the inhibition of epithelial-mesenchymal transition (EMT), a process that endows cancer cells with migratory and invasive properties. nih.gov

In Vivo Preclinical Pharmacokinetic Characterization in Animal Models

Beyond its in vitro activity, the successful development of a drug depends on its behavior within a living organism. Preclinical pharmacokinetic studies in animal models are crucial for determining how a drug is absorbed, distributed, metabolized, and excreted.

Assessment of Oral Bioavailability and Systemic Exposure

Erismodegib, administered as its diphosphate (B83284) salt to improve its poor aqueous solubility, has demonstrated favorable oral bioavailability in animal models. medchemexpress.comallfordrugs.com This is a critical attribute for an orally administered therapeutic agent. Following oral administration in mice, Erismodegib shows dose-related antitumor activity, indicating that sufficient systemic exposure is achieved to exert a pharmacological effect. medchemexpress.com For example, in a mouse medulloblastoma allograft model, oral administration of Erismodegib led to significant tumor growth inhibition and even regression at higher doses. medchemexpress.com While specific bioavailability percentages across different species from the provided search results are not detailed, the observed in vivo efficacy in multiple models after oral dosing points towards good systemic exposure. medchemexpress.comallfordrugs.com The use of animal models like rats and dogs is common for predicting oral drug absorption and bioavailability in humans. scispace.com

Evaluation of Tissue Distribution and Blood-Brain Barrier Penetration

The distribution of a drug throughout the body and its ability to penetrate specific barriers, such as the blood-brain barrier (BBB), are critical determinants of its efficacy, particularly for diseases affecting the central nervous system (CNS). For Erismodegib, preclinical data and subsequent clinical observations indicate extensive tissue distribution. Human studies revealed an approximate terminal volume of distribution of 2,500 L, suggesting the compound does not remain confined to the bloodstream and distributes widely into tissues. nih.gov

However, the treatment of brain tumors like medulloblastoma and glioblastoma is significantly challenged by the BBB, a specialized system of endothelial cells, pericytes, and astrocytes that protects the brain from circulating toxins and also many therapeutic drugs. nih.govuu.nl Preclinical research highlights that not all mouse models of brain tumors are equal in evaluating BBB penetration. nih.gov The integrity of the BBB is often compromised in tumors, leading to the formation of a blood-brain-tumor-barrier (BBTB), which can be highly heterogeneous. researchgate.net For instance, some tumor regions may have a leaky vasculature, while others maintain a relatively intact barrier. nih.govresearchgate.net

This heterogeneity means that preclinical models must be chosen carefully to accurately reflect the clinical scenario. nih.gov Patient-derived orthotopic xenografts (PDOX) and genetically engineered mouse models (GEMMs) are considered more representative than traditional cell line xenografts for studying drug delivery to brain tumors. nih.gov The successful development of therapies like Erismodegib for CNS malignancies depends on using these advanced models to understand and overcome the complexities of the BBTB. nih.govresearchgate.net

Investigation of Clearance Mechanisms and Metabolic Pathways (e.g., CYP450 considerations)

Understanding how a drug is cleared from the body is fundamental to its development. The primary clearance mechanisms for the absorbed fraction of Erismodegib are through metabolic processes. nih.gov The main metabolic pathways identified are the oxidative metabolism of the morpholine (B109124) component of the molecule and amide hydrolysis. nih.gov

A crucial aspect of metabolic studies is the evaluation of potential interactions with the cytochrome P450 (CYP450) enzyme system, which is responsible for the metabolism of many drugs. Preclinical investigations into Erismodegib's effect on major human CYP450 enzymes showed that the IC₅₀ values—the concentration of the drug required to inhibit 50% of the enzyme activity—were greater than 10 μM. medchemexpress.com This suggests a low potential for Erismodegib to cause clinically significant drug-drug interactions by inhibiting the CYP450 system.

General Principles of Absorption and Excretion in Preclinical Species

The absorption and excretion profile of Erismodegib has been characterized by low absorption and slow elimination. Following oral administration, the compound exhibits low aqueous solubility and, consequently, limited absorption from the gastrointestinal tract. nih.govmedchemexpress.com In a human study using radiolabeled ¹⁴C-sonidegib (the active moiety of Erismodegib diphosphate), the absorbed fraction was estimated to be only 6-7% of the administered dose. nih.gov

Pharmacokinetic ParameterPreclinical FindingReference
DistributionExtensive tissue distribution suggested by a large volume of distribution (~2,500 L in humans). nih.gov
Blood-Brain BarrierPenetration is a significant challenge for CNS tumors; efficacy depends on overcoming the heterogeneous blood-brain-tumor-barrier. nih.govnih.govresearchgate.net
MetabolismPrimarily through oxidative metabolism of the morpholine ring and amide hydrolysis. nih.gov
CYP450 InteractionLow potential for inhibition of major human CYP450 enzymes (IC₅₀ > 10 μM). medchemexpress.com
AbsorptionLow oral absorption (estimated 6-7% in humans). nih.gov
ExcretionPrimarily via feces as unabsorbed drug. Absorbed drug is eliminated as metabolites, with very little excreted in urine. nih.gov

Preclinical Efficacy in Disease Models

Inhibition of Tumor Growth and Induction of Tumor Regression in Murine Xenograft and Allograft Models

Preclinical evaluation of anticancer agents heavily relies on murine models, including xenografts and allografts, to demonstrate in vivo activity. Xenograft models involve implanting human tumor cells or tissues into immunodeficient mice, while allograft models use tumors derived from one mouse strain transplanted into a genetically similar (syngeneic) mouse, preserving the immune microenvironment. crownbio.comnih.govresearchgate.net

Erismodegib diphosphate has demonstrated significant antitumor activity in such models. In a subcutaneous allograft mouse model using Ptch+/-p53-/- medulloblastoma cells, orally administered Erismodegib diphosphate showed dose-dependent efficacy. medchemexpress.com After 10 days of treatment, a dose of 5 mg/kg per day resulted in significant tumor growth inhibition. medchemexpress.com Higher doses of 10 and 20 mg/kg per day led to substantial tumor regression of 51% and 83%, respectively. medchemexpress.com These findings in a model with an intact immune system and relevant genetic mutations underscore the potent in vivo activity of the compound against Hedgehog-driven tumors. medchemexpress.comcrownbio.com

Efficacy in Specific Preclinical Cancer Models

Medulloblastoma : As the most common malignant brain tumor in children, medulloblastoma is a key target for Hedgehog pathway inhibitors. nih.gov Erismodegib's efficacy is most pronounced in the Sonic Hedgehog (SHH) molecular subgroup of medulloblastoma, which is characterized by mutations that activate the pathway. medchemexpress.com The potent tumor regression observed in the Ptch+/-p53-/- allograft model is a direct testament to its activity in this specific context. medchemexpress.com

Glioblastoma : While glioblastoma is another aggressive brain tumor, specific preclinical efficacy data for Erismodegib in glioblastoma models was not prominent in the reviewed literature. However, the generation of immunocompetent allograft models for gliomas provides a valuable platform for such future preclinical research. nih.gov

Renal Cell Carcinoma (RCC) : Research has shown that the Hedgehog signaling pathway is active in renal cell carcinoma. A preclinical study evaluated the effects of Erismodegib on human RCC cell lines and found that it interfered with both their growth and invasive potential in vitro and in vivo. nih.gov This suggests a therapeutic role for Erismodegib in RCC, a cancer type that often develops resistance to standard targeted therapies. nih.gov

Prostate Cancer : There is a lack of specific preclinical data from the reviewed sources detailing the efficacy of Erismodegib in prostate cancer models.

Chronic Myeloid Leukemia (CML) : The Hedgehog pathway has been implicated in the survival of leukemia stem cells (LSCs), which are thought to be responsible for disease relapse in CML. nih.gov Preclinical studies have shown that Erismodegib can inhibit the Hedgehog pathway in primitive CD34+ CML cells, thereby reducing the number and self-renewal capacity of CML leukemia stem cells. medchemexpress.com

Melanoma : Specific preclinical efficacy data for Erismodegib in melanoma models were not available in the reviewed literature.

Synergistic Effects and Combination Strategies with Other Targeted Agents

To enhance efficacy and overcome resistance, Erismodegib has been evaluated in combination with other targeted agents in preclinical settings.

Nilotinib : In models of chronic myeloid leukemia, Erismodegib was studied in combination with the tyrosine kinase inhibitor Nilotinib. This combination was shown to effectively inhibit the Hedgehog pathway in CML leukemia stem cells, suggesting a strategy to target both the bulk tumor population and the resistant LSC niche. medchemexpress.com

Sunitinib (B231) and Everolimus (B549166) : In renal cell carcinoma, a major clinical challenge is acquired resistance to standard-of-care targeted agents like the tyrosine kinase inhibitor Sunitinib and the mTOR inhibitor Everolimus. nih.gov The investigation of Erismodegib in RCC was partly prompted by this challenge, positioning it as a potential agent to be used in combination or sequentially with drugs like Sunitinib or Everolimus to overcome resistance mechanisms. nih.govnih.gov

Cancer ModelErismodegib Preclinical EfficacyCombination StrategyReference
Medulloblastoma (Allograft)Dose-dependent tumor growth inhibition and regression (up to 83% regression).N/A medchemexpress.com
Renal Cell CarcinomaInterferes with tumor growth and invasion.Potential to overcome resistance to Sunitinib and Everolimus. nih.gov
Chronic Myeloid LeukemiaReduces number and self-renewal of leukemia stem cells.Synergistic effects observed with Nilotinib. medchemexpress.com
GlioblastomaNo specific data found.N/A
Prostate CancerNo specific data found.N/A
MelanomaNo specific data found.N/A

Computational and Biophysical Studies of Erismodegib Diphosphate

Molecular Docking and Molecular Dynamics Simulations of Erismodegib-Smo Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the binding of a ligand, such as Erismodegib, to its protein target. nih.gov These methods provide a detailed, atomistic view of the drug-receptor complex, which is crucial for understanding the basis of its inhibitory activity.

Key Findings from Molecular Docking Studies:

Molecular docking studies have successfully predicted the binding pose of Erismodegib within the seven-transmembrane (7TM) helical bundle of the Smoothened receptor. diamond.ac.uk The long and narrow cavity in the transmembrane domain of Smo harbors multiple ligand binding sites. nih.gov These studies have identified a specific binding pocket for Erismodegib, highlighting key amino acid residues that are critical for its binding affinity.

Insights from Molecular Dynamics Simulations:

MD simulations build upon the static snapshots provided by molecular docking by introducing the element of time, allowing for the observation of the dynamic behavior of the Erismodegib-Smo complex. nih.govbiotechrep.ir These simulations have provided valuable information on the stability of the complex and the nature of the interactions over time.

MD simulations have been instrumental in understanding the mechanisms of drug resistance. For instance, simulations have been used to study the effects of mutations in the Smo receptor, such as the D473H mutation, which has been associated with clinical resistance to some Smo inhibitors. nih.govnsf.gov These studies can reveal how such mutations alter the binding of Erismodegib and can guide the design of next-generation inhibitors that are less susceptible to resistance. mdpi.com

Interaction Type
Hydrogen Bondingnsf.govπ-π Stackingnsf.govHydrophobic Interactions

Application of Virtual Screening Approaches for Identification of Novel Smo Antagonists

The structural information gleaned from studies of Erismodegib and other Smo antagonists has paved the way for the application of virtual screening (VS) approaches to identify novel Smo inhibitors. researchgate.netutexas.edu VS is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target.

Structure-based virtual screening, which utilizes the three-dimensional structure of the target protein, has been particularly successful in this regard. nih.gov By using the known binding site of Erismodegib as a template, researchers can computationally "dock" millions of compounds into the Smo receptor to predict their binding affinity. This approach has led to the identification of several novel chemical scaffolds with potent Smo inhibitory activity. researchgate.netnih.gov

These virtual screening campaigns have not only expanded the chemical diversity of Smo antagonists but have also identified compounds with improved properties, such as enhanced potency or the ability to overcome known resistance mutations. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. wikipedia.orgnih.gov In the context of Erismodegib, QSAR models can be developed to predict the Smo inhibitory activity of new, hypothetical molecules based on their structural features.

By analyzing a dataset of compounds with known activities, QSAR models can identify the key molecular descriptors (e.g., physicochemical properties, structural motifs) that are most important for potent Smo inhibition. This information is invaluable for the rational design and optimization of new drug candidates. Medicinal chemists can use these models to prioritize which new compounds to synthesize, thereby accelerating the drug discovery process and reducing the need for extensive and costly experimental testing.

Applications of QSAR in Erismodegib-related research include:

Predicting the activity of novel Erismodegib analogs.

Identifying the structural features that contribute to both high potency and favorable pharmacokinetic properties.

Guiding the modification of the Erismodegib scaffold to overcome resistance.

Biophysical Characterization of Erismodegib-Target Binding Kinetics and Thermodynamics

While computational methods provide powerful predictive models, biophysical techniques are essential for experimentally validating these predictions and providing a deeper understanding of the drug-target interaction. reactionbiology.comdrugtargetreview.com These methods can directly measure the key parameters that govern the binding of Erismodegib to the Smoothened receptor.

Key Biophysical Techniques and Their Contributions:

Isothermal Titration Calorimetry (ITC): ITC is a powerful technique that directly measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction. drugtargetreview.commdpi.com This includes the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding. This information is crucial for understanding the driving forces behind the Erismodegib-Smo interaction. mdpi.com

Surface Plasmon Resonance (SPR): SPR is a label-free technique that can be used to measure the kinetics of binding, including the association rate constant (kon) and the dissociation rate constant (koff). mdpi.com These kinetic parameters provide insights into how quickly the drug binds to its target and how long it remains bound, which can be important determinants of its in vivo efficacy. reactionbiology.com

X-ray Crystallography: This technique provides a high-resolution, three-dimensional structure of the Erismodegib-Smo complex, experimentally confirming the binding mode predicted by molecular docking. mdpi.com These crystal structures provide invaluable information for structure-based drug design efforts. diamond.ac.uk

The data obtained from these biophysical studies are essential for building a comprehensive understanding of how Erismodegib interacts with its target at the molecular level. reactionbiology.com This knowledge is not only important for optimizing the properties of Erismodegib itself but also for the development of new and improved Smo antagonists for the treatment of cancers driven by aberrant Hedgehog signaling. nih.gov

Parameter
Binding Affinity (Kd)mdpi.commedchemexpress.comBinding Kinetics (kon, koff)nih.govnih.govThermodynamics (ΔH, ΔS)nih.govnih.govStoichiometry (n)Structural Informationdiamond.ac.uk

Advanced Research Applications and Future Directions for Erismodegib Diphosphate Research

Repurposing Erismodegib Diphosphate (B83284) for Novel Therapeutic Indications in Preclinical Research

The foundational role of the Hedgehog signaling pathway in numerous malignancies beyond its well-established involvement in basal cell carcinoma (BCC) and medulloblastoma has prompted significant preclinical research into repurposing Erismodegib. mdpi.combohrium.com Studies have investigated the efficacy of Erismodegib (NVP-LDE225) in various cancer models, demonstrating its potential to inhibit tumor growth and progression across different cancer types.

One notable area of investigation is in renal cell carcinoma (RCC). Preclinical studies have evaluated the effects of Erismodegib on the growth and invasion of human RCC models, both in vitro and in vivo. nih.gov These studies have shown that inhibiting the Hh pathway with Erismodegib can interfere with critical cellular processes that drive RCC progression. nih.gov The exploration of Erismodegib in these and other cancers, such as pancreatic, breast, and small cell lung cancer, underscores a strategic effort to expand its therapeutic application by targeting the fundamental Hh-pathway dependency present in a wider range of tumors.

Investigation of Erismodegib Diphosphate in Overcoming Multidrug Resistance in Cancer Models

A significant challenge in cancer therapy is the development of multidrug resistance (MDR), where cancer cells become insensitive to a variety of structurally and mechanistically different drugs. frontiersin.org Research has begun to explore the potential of Erismodegib to overcome such resistance, particularly resistance to other targeted therapies.

In preclinical models of human renal cell carcinoma, Erismodegib (NVP-LDE225) has been studied in cells with acquired resistance to sunitinib (B231), a multi-tyrosine kinase inhibitor. nih.govnih.gov Findings from these studies indicate that Erismodegib, particularly in combination with other agents, can inhibit proliferation, migration, and invasion even in sunitinib-resistant RCC cells. nih.gov This suggests that Hh pathway inhibition could be a viable strategy to counteract resistance mechanisms that cancer cells develop against other treatments, potentially by targeting alternative survival pathways that become activated in resistant tumors. The aberrant activation of the Hh pathway itself has been implicated as a mechanism of resistance to therapies targeting other signaling cascades, such as those involving receptor tyrosine kinases. frontiersin.org

Development of Next-Generation Hedgehog Pathway Inhibitors

The clinical use of first-generation SMO inhibitors, including Erismodegib and vismodegib (B1684315), has been tempered by the emergence of both intrinsic and acquired resistance. oncotarget.comaacrjournals.org This has spurred the development of next-generation Hh pathway inhibitors designed to overcome these limitations. Research in this area is largely informed by the mechanisms of resistance observed with Erismodegib and its counterparts, focusing on two main strategies: targeting pathway components downstream of SMO and designing compounds active against mutated, resistant forms of SMO. nih.govnih.gov

Resistance to SMO inhibitors can occur through genetic alterations in pathway components downstream of SMO, such as loss of the negative regulator Suppressor of Fused (SUFU) or amplification of the GLI transcription factors. nih.govnih.gov In these cases, the Hh pathway remains active despite effective SMO blockade. Consequently, a major focus of next-generation drug development is the direct inhibition of the GLI proteins (GLI1 and GLI2), the final effectors of the pathway. aacrjournals.orgmdpi.com

Targeting GLI offers a promising approach to shut down Hh signaling regardless of the status of upstream components like SMO. mdpi.commdpi.com Several small-molecule GLI antagonists are under investigation in preclinical models.

Examples of Preclinical GLI Antagonists:

Compound Target(s) Mechanism of Action
GANT61 GLI1, GLI2 Prevents the binding of GLI proteins to DNA, thereby inhibiting the transcription of Hh target genes. spandidos-publications.comnih.govjst.go.jp
GANT58 GLI1, GLI2 Inhibits GLI-mediated transcription. aacrjournals.orgnih.gov
Arsenic Trioxide GLI2 Prevents the activation of GLI2. aacrjournals.orgscbt.com

| Glabrescione B (GlaB) | GLI1 | Binds to the zinc finger domain of GLI1, interfering with its interaction with DNA. nih.govnih.gov |

These compounds have demonstrated the ability to suppress tumor cell growth in models resistant to SMO inhibitors, validating the strategy of targeting the pathway at a more downstream node. mdpi.comnih.gov

A primary mechanism of acquired resistance to Erismodegib is the development of point mutations in the SMO gene itself. oncotarget.comnih.gov These mutations, often located in the drug-binding pocket, prevent the inhibitor from effectively binding to and inactivating the SMO protein. nih.govnih.gov The most frequently cited of these is the D473H mutation (aspartic acid to histidine at position 473), which confers resistance to both vismodegib and Erismodegib. nih.govresearchgate.netnih.gov

This has led to a concerted effort to design second-generation SMO inhibitors that maintain activity against these common mutants. These newer agents often feature different chemical scaffolds or binding modes that can accommodate the structural changes induced by the resistance mutations. mdpi.comnih.gov

Selected Next-Generation SMO Inhibitors Active Against Resistant Mutants:

Inhibitor Key Feature / Target Preclinical Finding
Taladegib (LY2940680) SMO (including D473H mutant) Its interaction with amino acid 473 of SMO is less critical compared to vismodegib, allowing it to inhibit the vismodegib-resistant D473H mutant. nih.gov
LEQ-506 SMO (including D473H mutant) Shows efficacy in cell lines carrying the SMO-D473H mutation. nih.gov Unlike sonidegib, its binding is not negatively impacted by the H473 residue. mdpi.com
HH-13 and HH-20 SMO (including D473H mutant) Benzimidazole derivatives that potently target the drug-resistant SMO-D473H mutation. mdpi.commdpi.com

| MRT-92 | SMO (including D473H mutant) | Binds effectively to the transmembrane cavity of the SMO D473H mutant, enabling its inhibition. mdpi.com |

The development of these compounds demonstrates a rational, structure-informed approach to drug design aimed at staying ahead of predictable tumor evolution and resistance.

Integration with Omics Technologies for Predictive Biomarker Discovery and Validation

To optimize the use of Hh pathway inhibitors like Erismodegib and to guide the deployment of next-generation agents, there is a critical need for predictive biomarkers. Omics technologies, including genomics and transcriptomics, are central to this effort. aacrjournals.org Research has focused on identifying molecular signatures that can predict which patients are most likely to respond to therapy and which may be predisposed to resistance.

Transcriptional profiling has been a key tool in this area. Since the activation of the Hh pathway culminates in the increased expression of specific target genes, measuring the mRNA levels of genes like GLI1 and PTCH1 can serve as a direct readout of pathway activity. nih.gov In early studies with the SMO inhibitor vismodegib, analysis of Hh target gene expression in tumor biopsies provided evidence of active signaling in patients who subsequently benefited from the therapy. aacrjournals.org This supports the use of such transcriptomic analyses to select patients with Hh-driven disease. aacrjournals.org Skin has been identified as a suitable surrogate tissue for measuring these pharmacodynamic markers. nih.gov

Genomic analysis, particularly the sequencing of the SMO gene in tumor tissue, is critical for identifying resistance mutations like D473H. nih.gov Detecting these mutations can inform decisions to switch to a next-generation inhibitor that is active against the specific mutant form of SMO. oncotarget.com The integration of these omics-based approaches is essential for personalizing Hh-targeted therapies and moving towards a more precise and effective clinical strategy.

Mechanistic Studies of Combination Therapies to Enhance Efficacy and Mitigate Resistance

Given the inevitability of resistance to monotherapy in some patients, a key area of advanced research is the investigation of combination therapies. oncotarget.comaacrjournals.org The goal is to simultaneously target multiple pathways crucial for tumor survival, thereby enhancing therapeutic efficacy and preventing or delaying the onset of resistance.

Mechanistic studies are exploring the synergistic potential of Erismodegib with other targeted agents and conventional chemotherapy. A prominent example is the preclinical work in sunitinib-resistant renal cell carcinoma. In these models, combining Erismodegib (NVP-LDE225) with either the mTOR inhibitor everolimus (B549166) or the tyrosine kinase inhibitor sunitinib resulted in cooperative inhibition of cancer cell proliferation, migration, and invasion. nih.gov In vivo, these combinations led to greater tumor growth inhibition and prolonged survival in mouse models compared to single-agent treatment. nih.gov

These studies suggest that dual targeting of the Hh pathway and other critical signaling cascades, such as the PI3K/AKT/mTOR pathway, can be a powerful strategy. youtube.com The rationale is that tumors may rely on parallel or downstream pathways for survival, especially when their primary driving pathway is inhibited. aacrjournals.org By blocking these escape routes, combination therapies can achieve a more durable anti-tumor response. oncotarget.com

Exploration of Local Delivery Formulations for Targeted Preclinical Research Applications

Systemic administration of SMO inhibitors like Erismodegib can lead to adverse effects due to the pathway's role in normal adult tissue homeostasis, such as in hair follicles and taste buds. youtube.commdpi.com This has spurred research into local delivery formulations to confine the drug's activity to the target tissue, thereby enhancing efficacy and minimizing systemic exposure. Preclinical studies are actively investigating topical formulations for skin-related conditions.

In a comparative preclinical study, the topical efficacy of several SMO antagonists, including Erismodegib (referred to as LDE-225), was evaluated in a depilated mouse model where the Hh pathway is over-activated. nih.gov The inhibition of Hh pathway activity was assessed by measuring the expression of downstream target genes Gli1 and Ptch1 in the skin. nih.gov Such models are crucial for rapidly discriminating the potency and efficacy of different compounds and formulations. nih.gov

Researchers have tested various vehicles to optimize skin penetration. For instance, studies have utilized combinations of propylene (B89431) glycol, dimethyl sulfoxide (B87167) (DMSO), and ethanol (B145695) to formulate SMO inhibitors for topical application. nih.gov The choice of vehicle is critical as it significantly influences the drug's skin uptake and subsequent biological activity. mdpi.comnih.gov The goal of these formulations is to achieve a high local concentration in the skin while maintaining low systemic blood levels. nih.gov

Future preclinical research is exploring more advanced delivery systems to enhance cutaneous penetration and retention. Techniques such as the use of microneedles are being investigated to bypass the stratum corneum, the skin's primary barrier. mdpi.com One study demonstrated that increasing microneedle length and application time significantly enhanced the penetration of another SMO inhibitor, vismodegib. mdpi.com These innovative approaches could be adapted for Erismodegib diphosphate to enable targeted delivery for superficial tumors or other dermatological pathologies driven by Hh signaling.

Table 1: Preclinical Formulations for Local Delivery of SMO Antagonists
Delivery MethodVehicle/TechnologyPreclinical ModelKey FindingsReference
Topical ApplicationPropylene Glycol/DMSO/Ethanol mixturesDepilated Mouse SkinVehicle composition significantly impacts skin uptake and inhibition of Hh pathway biomarkers (Gli1, Ptch1). nih.gov
Topical Application with Pre-treatmentAblative Fractional Laser (AFL)Ex vivo and in vivo Pig SkinAFL pre-treatment created microchannels, enhancing drug concentration in the skin. mdpi.com
MicroneedlesDissolving MicroneedlesMouse ModelIncreased drug uptake and retention in both epidermis and dermis compared to topical cream. mdpi.com

Elucidating Novel Biological Roles of Hedgehog Signaling in Diverse Disease Pathologies

The Hedgehog signaling pathway is crucial for embryonic development, governing cell proliferation, differentiation, and tissue patterning. nih.govyoutube.com While its role in cancers like basal cell carcinoma (BCC) and medulloblastoma is well-established, research is uncovering its involvement in a much broader range of pathologies. nih.govsemanticscholar.org This expanding understanding opens new avenues for the application of research tools like Erismodegib diphosphate.

Beyond Classic Hh-Driven Cancers: Aberrant Hh signaling is now implicated in a variety of other malignancies, including those of the pancreas, lung, prostate, and breast. nih.gov The mechanism of pathway activation in these cancers can be complex, involving not just mutations (ligand-independent signaling), but also ligand-dependent autocrine loops where tumor cells stimulate themselves, or paracrine signaling where tumor cells stimulate the surrounding stromal microenvironment to support tumor growth. youtube.comnih.govnih.gov Erismodegib has been used in preclinical studies to probe the pathway's role in renal cell carcinoma, where its inhibition was shown to interfere with tumor growth and invasion. nih.govnih.govresearchgate.net

Tissue Repair and Fibrosis: A growing body of evidence indicates that the Hh pathway is involved in postnatal processes like tissue repair and wound healing. semanticscholar.orgnih.govspandidos-publications.com Following tissue injury, the pathway can be temporarily activated to promote tissue regeneration. mdpi.com However, chronic or dysregulated activation can lead to pathological conditions such as fibrosis in organs like the lung and liver. nih.gov This suggests that SMO antagonists could be investigated in preclinical models of fibrotic diseases.

Immune Response and Viral Infections: Recent studies have highlighted a role for Hh signaling in modulating adult immune responses. semanticscholar.orgnih.gov Pathway components are present on the surface of immune cells, suggesting that Hh ligands secreted from damaged tissues can activate local immune networks. nih.gov Furthermore, some pathogens, including various viruses, appear to target and utilize the Hh pathway to control the local infected environment and facilitate their replication and pathogenesis. semanticscholar.orgfrontiersin.org This emerging link between Hh signaling and infection presents a novel area of investigation for SMO inhibitors.

Neurological Diseases: In the adult central nervous system, Hh signaling is important for maintaining neural stem cell populations. mdpi.commdpi.com Decreased expression of Sonic hedgehog (Shh) has been associated with senescence and aging-related disorders, suggesting that modulation of this pathway could be relevant for neurodegenerative diseases. mdpi.com

Table 2: Emerging Roles of the Hedgehog Signaling Pathway
Disease AreaRole of Hedgehog SignalingPotential Preclinical Application for SMO AntagonistsReference
Renal Cell CarcinomaPromotes tumor growth, invasion, and metastatic spread.Investigate synergy with other targeted therapies. nih.govnih.gov
Tissue FibrosisDysregulated activation contributes to pathological scarring.Evaluate anti-fibrotic potential in models of lung or liver fibrosis. nih.gov
Viral InfectionsTargeted by viruses to facilitate replication and immune evasion.Explore as a host-directed therapy to control viral pathogenesis. frontiersin.org
NeurodegenerationInvolved in adult neurogenesis and neuronal maintenance.Study the impact of pathway inhibition/activation in models of aging-related brain disorders. mdpi.com

Methodological Advancements in Preclinical Drug Discovery and Evaluation for Smo Antagonists

The discovery of the first SMO inhibitors was a landmark in targeted therapy, but challenges such as acquired drug resistance have driven significant methodological innovation in the preclinical discovery and evaluation of new antagonists. mdpi.comnih.govmdpi.com

Structure-Based and Computational Drug Design: The determination of the crystal structure of the SMO receptor has been a major breakthrough, enabling structure-based virtual screening and de novo drug design. researchgate.net Computational methods like molecular docking allow for the screening of vast chemical libraries to identify novel compounds with distinct chemical scaffolds that can bind to SMO. researchgate.net These approaches are critical for discovering next-generation inhibitors that may be effective against SMO mutations that confer resistance to first- and second-generation drugs like Erismodegib. nih.gov More advanced artificial intelligence and machine learning methods are also being employed to accelerate the design of novel molecular structures with desired biological activities. nih.gov

High-Throughput and Phenotypic Screening: High-throughput screening (HTS) of large compound libraries remains a cornerstone of drug discovery. nih.gov For SMO antagonists, cell-based assays that measure the activity of downstream effectors like GLI transcription factors are commonly used. nih.gov Methodological advancements include the development of more sensitive and robust reporter assays, such as those using bioluminescence resonance energy transfer (NanoBRET) to directly measure ligand binding to SMO in a high-throughput format. researchgate.net

Improved Preclinical Models: The limitations of traditional 2D cell culture and animal xenograft models have led to the development of more sophisticated preclinical evaluation systems. texilajournal.com Patient-derived xenografts (PDXs), which involve implanting patient tumor tissue into immunodeficient mice, better recapitulate the heterogeneity and microenvironment of human cancers. Three-dimensional (3D) organoid cultures also provide a more physiologically relevant system for testing drug efficacy and resistance mechanisms. For local delivery, as mentioned previously, refined animal models that allow for the assessment of both pharmacokinetics (drug concentration in skin vs. blood) and pharmacodynamics (inhibition of pathway biomarkers) are crucial for evaluating topical formulations. nih.gov

The continuous evolution of these methodologies is essential for overcoming the challenges of drug resistance and for identifying potent, selective, and durable SMO antagonists for future therapeutic development. nih.gov

Q & A

Q. What experimental models are recommended for assessing Erismodegib diphosphate’s efficacy in Smoothened (Smo) inhibition?

To evaluate Smo antagonism, use:

  • In vitro Gli-luciferase reporter assays to quantify Hedgehog (Hh) pathway inhibition. Erismodegib diphosphate exhibits IC50 values of 1.3 nM (mouse Smo) and 2.5 nM (human Smo) .
  • CD34+ chronic myeloid leukemia (CML) cells to measure reductions in leukemia stem cell (LSC) self-renewal via colony-forming assays .
  • Mouse xenograft models for dose-dependent antitumor activity (e.g., 20–60 mg/kg oral dosing). Combine with tyrosine kinase inhibitors like Nilotinib to assess synergistic effects on leukemia suppression .

Q. How should Erismodegib diphosphate be stored and reconstituted to ensure stability?

  • Storage : Store at 4°C in a sealed container with desiccants to prevent hydrolysis. Avoid repeated freeze-thaw cycles for DMSO stock solutions (100 mg/mL solubility) .
  • Reconstitution : For in vivo studies, dissolve in water (0.25 mg/mL) with pH adjustment if necessary. Use fresh solutions to minimize degradation .

Q. What pharmacokinetic parameters should be monitored in preclinical studies?

  • Measure plasma half-life and bioavailability in rodent models. Erismodegib diphosphate shows dose-proportional exposure in mice, with peak concentrations at 2–4 hours post-administration .
  • Monitor CYP450 interactions : At concentrations >10 μM, Erismodegib may inhibit CYP3A4/2C8, requiring dose adjustments in combination therapies .

Advanced Research Questions

Q. How does Erismodegib diphosphate modulate microRNA (miRNA) networks to inhibit epithelial-mesenchymal transition (EMT) and cancer stem cells (CSCs)?

  • Mechanism : Erismodegib upregulates miR-128 to suppress Bmi-1 (a CSC marker) and activates the miR-200 family to restore E-cadherin expression, reversing EMT .
  • Methodology :
    • Use qRT-PCR to quantify miRNA expression in treated vs. untreated prostate CSCs.
    • Validate EMT markers (E-cadherin, N-cadherin, ZEB1) via Western blotting .

Q. What explains contradictory efficacy results of Erismodegib in hematological cancers like mantle cell lymphoma (MCL)?

  • Key Findings :
    • Erismodegib inhibits VLA-4/FAK signaling , reducing MCL adhesion to bone marrow stroma. However, it fails to suppress proliferation due to ROS-induced CXCR4 upregulation , which activates pro-survival autophagy .
  • Resolution Strategy :
    • Combine Erismodegib with autophagy inhibitors (e.g., chloroquine) to enhance cytotoxicity. Use flow cytometry to measure ROS levels and confocal microscopy to track autophagosome formation .

Q. How can researchers address context-dependent variations in Erismodegib’s effects across cancer types?

  • Approach :
    • Perform transcriptomic profiling (RNA-seq) to identify Hedgehog-independent resistance pathways (e.g., Wnt/β-catenin crosstalk).
    • Use patient-derived xenografts (PDX) to model tumor microenvironment interactions, particularly stromal secretion of SDF-1 and IL-6 .

Q. What methodologies are recommended for analyzing Erismodegib’s synergy with other pathway inhibitors?

  • Experimental Design :
    • Apply Chou-Talalay combination index (CI) assays to quantify synergy with inhibitors like PI3K/mTOR blockers .
    • In vivo, use orthotopic models of advanced basal cell carcinoma (BCC) to test combinations with Gli inhibitors (e.g., GANT61) .

Contradiction Analysis and Methodological Guidance

Q. Discrepancies in Erismodegib’s efficacy in prostate vs. hematological cancers

  • Root Cause : Prostate CSCs rely on Bmi-1/miR-128 axis sensitivity, whereas MCL resistance stems from CXCR4-mediated autophagy .
  • Resolution : Conduct single-cell RNA sequencing to identify subpopulations with divergent Hedgehog dependency .

Q. Variable IC50 values across cell lines

  • Mitigation : Standardize assays using isogenic Smo-overexpressing cell lines to control for genetic background effects. Include positive controls (e.g., Vismodegib) for cross-study comparisons .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.